![molecular formula C40H80Cl2N4O2 B13774681 [2-[6-[[2-[Dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azaniumyl]acetyl]amino]hexylamino]-2-oxoethyl]-dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azanium;dichloride CAS No. 66967-72-4](/img/structure/B13774681.png)
[2-[6-[[2-[Dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azaniumyl]acetyl]amino]hexylamino]-2-oxoethyl]-dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azanium;dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[6-[[2-[Dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azaniumyl]acetyl]amino]hexylamino]-2-oxoethyl]-dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azanium;dichloride is a complex organic compound with a unique structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-[6-[[2-[Dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azaniumyl]acetyl]amino]hexylamino]-2-oxoethyl]-dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azanium;dichloride involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the cyclohexyl derivatives, followed by the introduction of the amine groups through nucleophilic substitution reactions. The final step involves the quaternization of the amines to form the quaternary ammonium ions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
[2-[6-[[2-[Dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azaniumyl]acetyl]amino]hexylamino]-2-oxoethyl]-dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azanium;dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
Aplicaciones Científicas De Investigación
[2-[6-[[2-[Dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azaniumyl]acetyl]amino]hexylamino]-2-oxoethyl]-dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azanium;dichloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [2-[6-[[2-[Dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azaniumyl]acetyl]amino]hexylamino]-2-oxoethyl]-dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azanium;dichloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quaternary ammonium ions can interact with negatively charged sites on biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- [2-[6-[[2-[Dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azaniumyl]acetyl]amino]hexylamino]-2-oxoethyl]-dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azanium;dichloride
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its multiple functional groups and quaternary ammonium ions make it versatile for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
66967-72-4 |
|---|---|
Fórmula molecular |
C40H80Cl2N4O2 |
Peso molecular |
720.0 g/mol |
Nombre IUPAC |
[2-[6-[[2-[dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azaniumyl]acetyl]amino]hexylamino]-2-oxoethyl]-dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azanium;dichloride |
InChI |
InChI=1S/C40H78N4O2.2ClH/c1-31(25-35-33(3)19-17-21-39(35,5)6)27-43(9,10)29-37(45)41-23-15-13-14-16-24-42-38(46)30-44(11,12)28-32(2)26-36-34(4)20-18-22-40(36,7)8;;/h31-36H,13-30H2,1-12H3;2*1H |
Clave InChI |
LVKYVGYWKVHOJX-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1CC(C)C[N+](C)(C)CC(=O)NCCCCCCNC(=O)C[N+](C)(C)CC(C)CC2C(CCCC2(C)C)C)(C)C.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


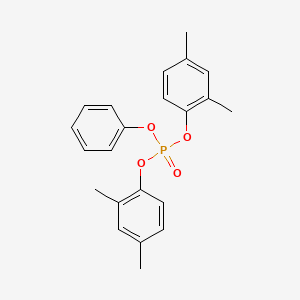
![5,6-Dimethyl-1-propyl-1H-benzo[d]imidazole](/img/structure/B13774610.png)
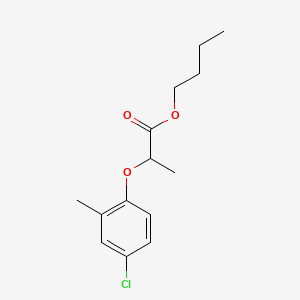
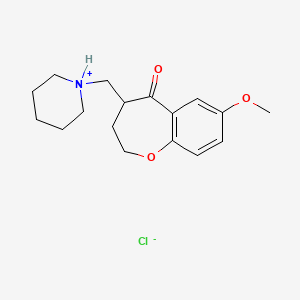
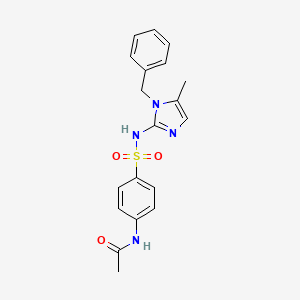

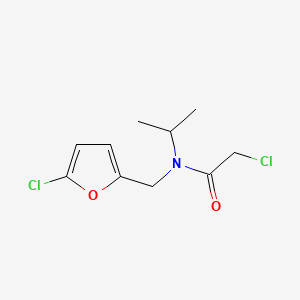
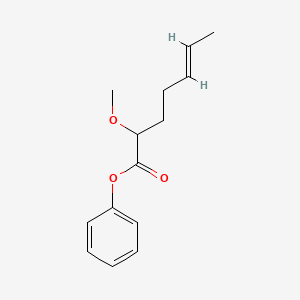
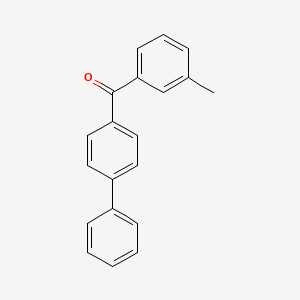

![Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]-](/img/structure/B13774652.png)



